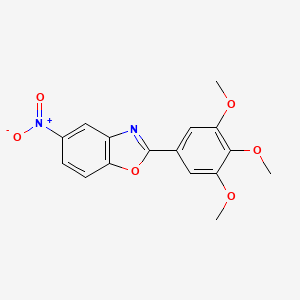![molecular formula C19H22N2O4 B4409644 2-(4-methoxyphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B4409644.png)
2-(4-methoxyphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide
Overview
Description
2-(4-methoxyphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide, also known as MLN8054, is a selective inhibitor of Aurora A kinase, a protein that plays a crucial role in cell division. MLN8054 has been extensively studied for its potential use in cancer therapy due to its ability to disrupt cell division and induce cell death.
Mechanism of Action
Aurora A kinase plays a crucial role in cell division by regulating the assembly and function of the mitotic spindle, a structure that separates chromosomes during cell division. 2-(4-methoxyphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide inhibits Aurora A kinase by binding to its active site, preventing its phosphorylation and subsequent activation. This leads to the disruption of the mitotic spindle and the induction of cell death.
Biochemical and Physiological Effects
This compound has been shown to have a selective inhibitory effect on Aurora A kinase, with little to no effect on other kinases. Inhibition of Aurora A kinase by this compound leads to the disruption of the mitotic spindle and the induction of cell death in cancer cells. This compound has also been shown to have an anti-angiogenic effect, inhibiting the growth of blood vessels that supply nutrients to tumors.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(4-methoxyphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide in lab experiments is its selective inhibitory effect on Aurora A kinase, which allows for the study of its specific role in cell division. However, this compound has limitations in terms of its solubility and stability, which can affect its efficacy in experiments. Additionally, this compound has not been tested in clinical trials, and its potential side effects and toxicity in humans are unknown.
Future Directions
Future research on 2-(4-methoxyphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide could focus on its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further studies could investigate the potential use of this compound in the treatment of specific types of cancer, such as breast and lung cancer. Finally, research could also focus on developing more stable and soluble formulations of this compound for use in clinical trials.
Scientific Research Applications
2-(4-methoxyphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide has been extensively studied for its potential use in cancer therapy. Aurora A kinase is overexpressed in many types of cancer, and its inhibition by this compound has been shown to disrupt cell division and induce cell death in cancer cells. This compound has been tested in preclinical studies on various cancer cell lines, including breast, lung, and colon cancer, and has shown promising results.
properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-(2-morpholin-4-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-23-15-6-8-16(9-7-15)25-14-19(22)20-17-4-2-3-5-18(17)21-10-12-24-13-11-21/h2-9H,10-14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLECJVRZPANBCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methoxy-4-{[(4-methoxyphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4409561.png)
![4-ethyl-3-(2-furyl)-5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-4H-1,2,4-triazole](/img/structure/B4409565.png)
![3-{4-[(4-methylphenyl)thio]butyl}-4(3H)-quinazolinone](/img/structure/B4409575.png)

![4-(5-methyl-1,3,4-thiadiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4409593.png)
![1-{3-methoxy-4-[2-(4-methyl-1-piperazinyl)ethoxy]phenyl}ethanone hydrochloride](/img/structure/B4409600.png)
![3-(allyloxy)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4409603.png)


![(1,3-benzodioxol-5-ylmethyl){[5-(4-fluorophenyl)-2-furyl]methyl}amine hydrochloride](/img/structure/B4409629.png)


![N-{3,5-dimethyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-2,3,4-trimethoxybenzamide](/img/structure/B4409653.png)
